N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine
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Overview
Description
N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine is a compound that features a benzofuran ring, which is a bicyclic structure consisting of a benzene ring fused to a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by subsequent functionalization steps to introduce the desired substituents .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using catalysts and optimized reaction conditions to ensure high yields and purity. The specific methods for producing N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine would depend on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzofuran derivatives, while substitution reactions can introduce various functional groups onto the compound .
Scientific Research Applications
N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The specific pathways involved depend on the biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine include other benzofuran derivatives, such as:
- 2,3-Dihydrobenzofuran
- Benzofuran-2-carboxylic acid derivatives
- Substituted benzofurans with various functional groups
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the prop-2-yn-1-amine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-8-14-10(2)12-9-15-13-7-5-4-6-11(12)13/h1,4-7,10,12,14H,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRWECHTDAPHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C12)NCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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